4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
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Overview
Description
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- is a cyclic carbonate compound with the molecular formula C5H7ClO3. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry.
Preparation Methods
The synthesis of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorinating agents such as chlorine or sulfuryl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as potassium fluoride to yield 4-fluoro-1,3-dioxolan-2-one.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: In the presence of water and acidic or basic catalysts, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include potassium fluoride, chlorine, sulfuryl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- has several scientific research applications:
Lithium-ion Batteries: It is used as an electrolyte additive to improve the performance and stability of lithium-ion batteries.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is studied for its potential use in the development of new materials with unique properties, such as high chemical stability and low surface tension.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions are influenced by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- can be compared with other cyclic carbonates such as:
Ethylene Carbonate: Known for its use in lithium-ion batteries as an electrolyte solvent.
Propylene Carbonate: Used in various industrial applications, including as a solvent and in the production of polymers.
Vinylene Carbonate: Another electrolyte additive for lithium-ion batteries, known for its ability to form a stable solid electrolyte interface.
The uniqueness of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- lies in its specific structural modifications, which impart distinct reactivity and stability compared to other cyclic carbonates .
Properties
CAS No. |
5368-01-4 |
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Molecular Formula |
C5H7ClO3 |
Molecular Weight |
150.56 g/mol |
IUPAC Name |
4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |
InChI Key |
YXLHUUKZPCMSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)(C)Cl |
Origin of Product |
United States |
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